molecular formula C28H31N3O3 B3849147 3-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole

3-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole

Cat. No.: B3849147
M. Wt: 457.6 g/mol
InChI Key: XOJFOMXZHBKRLY-UHFFFAOYSA-N
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Description

3-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole is a complex organic compound that features a carbazole core, a piperazine ring, and a dimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole typically involves a multi-step process:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the carbazole structure.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl bromide in the presence of a strong base such as sodium hydride.

    Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, where the carbazole derivative reacts with piperazine in the presence of a suitable solvent like dimethylformamide.

    Addition of the Dimethoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-3,6-dione.

    Reduction: Reduction reactions can occur at the piperazine ring, potentially converting it to a piperidine ring.

    Substitution: The dimethoxybenzoyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Carbazole-3,6-dione.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted dimethoxybenzoyl derivatives.

Scientific Research Applications

3-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antipsychotic or antidepressant due to its interaction with serotonin and dopamine receptors.

    Biological Studies: The compound is used in studies related to its binding affinity to various biological targets, including enzymes and receptors.

    Material Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.

    Pharmacology: Research into its pharmacokinetics and pharmacodynamics helps in understanding its potential therapeutic effects and toxicity.

Mechanism of Action

The mechanism of action of 3-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors, modulating their activity and thereby influencing mood and behavior. The compound’s effects on these pathways are being studied for their potential therapeutic benefits in treating psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

    3-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole: Similar structure with a different substitution pattern on the benzoyl group.

    3-{[4-(2,5-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole: Another analog with variations in the dimethoxybenzoyl group.

Uniqueness

The uniqueness of 3-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole lies in its specific substitution pattern, which influences its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O3/c1-4-31-26-8-6-5-7-24(26)25-15-20(9-10-27(25)31)19-29-11-13-30(14-12-29)28(32)21-16-22(33-2)18-23(17-21)34-3/h5-10,15-18H,4,11-14,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJFOMXZHBKRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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